molecular formula C20H19N5O4 B10940694 N-(3,5-dimethoxyphenyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3,5-dimethoxyphenyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10940694
M. Wt: 393.4 g/mol
InChI Key: HKVPZKKOOWJGLX-UHFFFAOYSA-N
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Description

N~4~-(3,5-DIMETHOXYPHENYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of N4-(3,5-DIMETHOXYPHENYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Construction of the isoxazole ring: This step involves the cyclization of β-keto oximes with nitriles or other suitable reagents.

    Coupling reactions: The final step involves coupling the pyrazole and isoxazole intermediates with the 3,5-dimethoxyphenyl and carboxamide groups using reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium catalysts).

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

N~4~-(3,5-DIMETHOXYPHENYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N~4~-(3,5-DIMETHOXYPHENYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be explored for its pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers, liquid crystals, and organic semiconductors.

    Organic Synthesis: The compound’s functional groups make it a valuable intermediate in the synthesis of other complex molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of N4-(3,5-DIMETHOXYPHENYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can involve binding to active sites, inhibition of enzymatic activity, or modulation of signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

N~4~-(3,5-DIMETHOXYPHENYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N4-(3,5-DIMETHOXYPHENYL)-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19N5O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H19N5O4/c1-11-18-16(19(26)22-13-5-14(27-3)7-15(6-13)28-4)8-17(23-20(18)29-24-11)12-9-21-25(2)10-12/h5-10H,1-4H3,(H,22,26)

InChI Key

HKVPZKKOOWJGLX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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